Phosphatidylinositol-3,4,5-trisphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

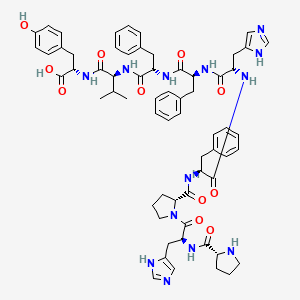

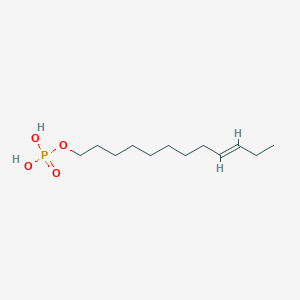

Le phosphatidylinositol (3,4,5)-trisphosphate, communément appelé PIP3, est un phospholipide qui réside sur la membrane plasmique. Il est produit par la phosphorylation du phosphatidylinositol (4,5)-bisphosphate (PIP2) par les phosphoinositide 3-kinases (PI3K) de classe I. Le PIP3 joue un rôle crucial dans la signalisation cellulaire, en particulier dans l’activation de la protéine kinase B (Akt), qui est impliquée dans divers processus cellulaires tels que la croissance, la prolifération et la survie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le PIP3 est synthétisé par phosphorylation enzymatique du PIP2 par les PI3K. Cette réaction se produit en position 3’ du cycle inositol du PIP2, conduisant à la formation de PIP3 . Les conditions réactionnelles impliquent généralement la présence d’ATP comme donneur de phosphate et de l’enzyme PI3K, qui catalyse le transfert du groupe phosphate.

Méthodes de production industrielle

La production industrielle de PIP3 n’est pas courante en raison de son rôle biologique spécifique et de la complexité de sa synthèse. Il peut être produit en laboratoire à l’aide d’enzymes PI3K recombinantes et de substrats PIP2 purifiés. La réaction est effectuée dans un environnement contrôlé pour garantir la bonne formation de PIP3.

Analyse Des Réactions Chimiques

Types de réactions

Le PIP3 subit principalement des réactions de phosphorylation et de déphosphorylation. Il est phosphorylé à partir de PIP2 par les PI3K et peut être déphosphorylé en PIP2 par la phosphatase et l’homologue de la tensine (PTEN) ou en phosphatidylinositol (3,4)-bisphosphate (PIP2) par les phosphatases inositol contenant SH2 (SHIP) .

Réactifs et conditions courantes

Phosphorylation : L’ATP et la PI3K sont nécessaires pour la phosphorylation du PIP2 en PIP3.

Déphosphorylation : La PTEN ou les SHIP sont utilisées pour déphosphoryler le PIP3 en PIP2 ou PIP2, respectivement.

Principaux produits formés

Phosphorylation : Le PIP3 est formé à partir du PIP2.

Déphosphorylation : Le PIP2 ou PIP2 est formé à partir de PIP3.

Applications de la recherche scientifique

Le PIP3 a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la biologie, de la médecine et de la chimie. Parmi ses principales applications, citons :

Études de signalisation cellulaire : Le PIP3 est un composant essentiel de la voie de signalisation PI3K/Akt, impliquée dans la croissance, la prolifération et la survie cellulaires.

Neurosciences : Le PIP3 joue un rôle dans la plasticité synaptique et la potentialisation à long terme dans les neurones.

Cicatrisation des plaies : Le PIP3 a été démontré pour améliorer la cicatrisation des plaies en favorisant la migration et la prolifération cellulaires.

Administration de médicaments : Le PIP3 est étudié pour son potentiel à améliorer la délivrance de nanoparticules et d’autres agents thérapeutiques aux cellules cibles.

Applications De Recherche Scientifique

PIP3 has numerous applications in scientific research, particularly in the fields of biology, medicine, and chemistry. Some of its key applications include:

Cell Signaling Studies: PIP3 is a critical component in the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival.

Neuroscience: PIP3 plays a role in synaptic plasticity and long-term potentiation in neurons.

Wound Healing: PIP3 has been shown to enhance wound healing by promoting cell migration and proliferation.

Drug Delivery: PIP3 is being explored for its potential in enhancing the delivery of nanoparticles and other therapeutic agents to target cells.

Mécanisme D'action

Le PIP3 exerce ses effets en servant de site d’amarrage pour les protéines avec des domaines d’homologie de la pleckstrine (PH), comme Akt. Lors de sa liaison au PIP3, Akt est recruté à la membrane plasmique, où il est phosphorylé et activé par la kinase 1 dépendante du phosphoinositide (PDK1). L’Akt activé phosphoryle ensuite diverses cibles en aval impliquées dans la croissance, la survie et le métabolisme cellulaires .

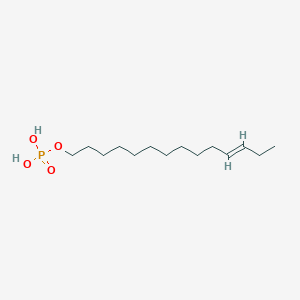

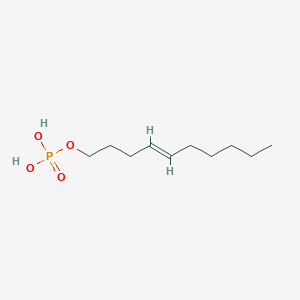

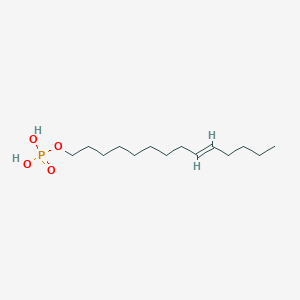

Comparaison Avec Des Composés Similaires

Le PIP3 fait partie d’une famille de phosphoinositides qui comprend d’autres composés tels que le phosphatidylinositol (4,5)-bisphosphate (PIP2) et le phosphatidylinositol (3,4)-bisphosphate (PIP2). Bien que ces composés partagent des similitudes structurales, ils diffèrent par leur état de phosphorylation et leurs rôles spécifiques dans la signalisation cellulaire :

PIP2 : Précurseur de PIP3, impliqué dans diverses voies de signalisation.

PIP2 : Produit de la déphosphorylation du PIP3, impliqué dans différents processus de signalisation.

Le PIP3 est unique en sa capacité à activer la voie PI3K/Akt, ce qui en fait un régulateur essentiel de la croissance et de la survie cellulaires.

Propriétés

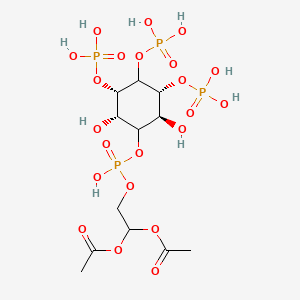

Formule moléculaire |

C12H24O22P4 |

|---|---|

Poids moléculaire |

644.20 g/mol |

Nom IUPAC |

[1-acetyloxy-2-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxyethyl] acetate |

InChI |

InChI=1S/C12H24O22P4/c1-4(13)29-6(30-5(2)14)3-28-38(26,27)34-9-7(15)10(31-35(17,18)19)12(33-37(23,24)25)11(8(9)16)32-36(20,21)22/h6-12,15-16H,3H2,1-2H3,(H,26,27)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)/t7-,8-,9?,10-,11+,12?/m0/s1 |

Clé InChI |

RQQIRMLGKSPXSE-WIPMOJCBSA-N |

SMILES isomérique |

CC(=O)OC(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C |

SMILES canonique |

CC(=O)OC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-3-(1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl)-2H-furan-5-one](/img/structure/B10852665.png)

![(12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B10852687.png)